[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine
Description
This compound is a tertiary amine featuring two benzyl substituents: a 4-bromophenylmethyl group and a 3-fluorophenylmethyl group.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(3-fluorophenyl)methyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN/c1-18(10-12-5-7-14(16)8-6-12)11-13-3-2-4-15(17)9-13/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMQRLNAJYLIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine typically involves the reaction of 4-bromobenzyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with different functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the design and synthesis of novel materials with specific properties.
Biological Studies: To investigate the biological activity and potential therapeutic effects of related compounds.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
[(5-Bromothiophen-2-yl)methyl][(4-Methylphenyl)methyl]amine
- Structure : Replaces the 3-fluorophenyl group with a 5-bromothiophenyl moiety and substitutes the 4-bromophenyl group with a 4-methylphenyl group.
- Key Differences: Substituent Effects: The thiophene ring (vs. Bromine on thiophene may enhance electrophilicity compared to fluorine on phenyl. Physico-chemical Properties:
- Molecular Formula: C₁₃H₁₄BrNS (vs. C₁₅H₁₅BrFₙ for the target compound).
- Molar Mass: 296.23 g/mol (lower due to sulfur and absence of fluorine) .
- Applications : Thiophene derivatives are often explored in optoelectronics, whereas fluorinated phenylamines are more common in CNS-targeting pharmaceuticals.
Fluorophenyl-Containing Derivatives from Patent EP 4 374 877 A2
- Example Compound : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
- Key Differences: Core Structure: The patent compound incorporates a pyridazine ring and a furan-carboxamide group, making it a polycyclic system, whereas the target amine is a simpler tertiary amine. Functional Groups: The hydroxyl and carbonyl groups in the patent compound enable hydrogen bonding, unlike the nonpolar methylamine core of the target molecule. Synthetic Routes: Both compounds use (3-fluorophenyl)methyl precursors, but the patent employs multi-step cyclization and esterification .
Methylamine Derivatives in Electron Scattering Studies
- Example : Methylamine (-CH₃NH₂) and methyl alcohol (-CH₃OH).
- Key Differences :
- Electron Interaction : Methylamine’s lone pair on nitrogen results in distinct differential cross-section (DCS) profiles compared to alcohols. The target compound’s bulky aryl groups would further reduce electron scattering efficiency due to steric shielding .
- Energy Range : Methylamine exhibits predictable DCS trends at 1–500 eV, but the target compound’s larger size would complicate such calculations.
Data Table: Comparative Analysis
| Property | Target Compound | [(5-Bromothiophen-2-yl)methyl][(4-Methylphenyl)methyl]amine | Patent Pyridazine Derivative |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₅BrFₙ | C₁₃H₁₄BrNS | C₂₁H₂₀F₄N₃O₃ |
| Molar Mass (g/mol) | ~325.2 (estimated) | 296.23 | 453.40 |
| Key Substituents | 4-Bromo, 3-Fluoro | 5-Bromothiophene, 4-Methylphenyl | 3-Fluorophenyl, Trifluoromethyl |
| Electronic Features | Electron-withdrawing (Br, F) | Electron-deficient (thiophene) | Polar groups (OH, carbonyl) |
| Potential Applications | Medicinal chemistry | Optoelectronics | Anticancer agents |
Limitations and Contradictions
- Lack of Direct Data: No experimental studies on the target compound were found; comparisons rely on extrapolation from analogs.
- Substituent Effects : Fluorine’s electronegativity could contradict bromine’s steric dominance in certain reactions, complicating reactivity predictions.
Biological Activity
[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine is an organic compound characterized by the presence of bromine and fluorine substituents on its phenyl rings. Its chemical structure allows it to interact with various biological targets, potentially leading to diverse biological effects. This compound is synthesized through the reaction of 4-bromobenzyl chloride with 3-fluorobenzylamine under basic conditions, often using sodium hydroxide or potassium carbonate as a base.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can modulate their activity, influencing various biological pathways. The exact mechanisms depend on the biological context and specific applications.
Biological Effects
Research indicates that compounds similar to this compound may exhibit pharmacological activities, including:
- Antinociceptive Effects : Potential applications in treating hyperalgesia and pain modulation.
- Neurotransmitter Modulation : Interaction with neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Study on Pain Modulation : A study investigated the use of compounds similar to this compound in models of hyperalgesia. Results indicated significant reductions in pain responses, suggesting a mechanism involving the modulation of pain pathways .
- Neurotransmitter Interaction : Another research effort focused on the interaction of this compound with serotonin receptors. The findings demonstrated that it could enhance serotonin signaling, which may have implications for mood disorders and anxiety treatments .
- Antimicrobial Properties : A series of experiments evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, indicating potential for development as novel antibiotics.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [(4-Chlorophenyl)methyl][(3-fluorophenyl)methyl]methylamine | Chlorine instead of bromine; similar structure | Moderate activity against pain |
| [(4-Bromophenyl)methyl][(3-chlorophenyl)methyl]methylamine | Chlorine instead of fluorine; similar structure | Enhanced antimicrobial properties |
| [(4-Fluorophenyl)methyl][(3-bromophenyl)methyl]methylamine | Fluorine instead of bromine; different reactivity | Neurotransmitter modulation |
This table illustrates how variations in halogen substituents can influence biological activity, stability, and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
